Isochlortetracycline hydrochloride is a derivative of chlortetracycline, which belongs to the tetracycline class of antibiotics. It is primarily recognized as an inactive metabolite formed through the degradation of chlortetracycline. The compound has a molecular formula of and a molar mass of 478.88 g/mol . Chlortetracycline itself was discovered in 1945 by Benjamin Minge Duggar and is primarily used in veterinary medicine as an antibiotic .
Isochlortetracycline is produced as a degradation product during the metabolic breakdown of chlortetracycline, which is synthesized from the fermentation of Streptomyces aureofaciens . This bacterium was isolated from soil samples and is responsible for the natural production of several tetracycline antibiotics.
The synthesis of chlortetracycline hydrochloride, from which isochlortetracycline is derived, involves several steps:
The process for preparing chlortetracycline hydrochloride includes pretreatment of fermentation liquor, addition of divalent metal salts, pH adjustment, and crystallization steps to yield the final product .
Isochlortetracycline hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Isochlortetracycline undergoes several chemical reactions typical of tetracyclines:
Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Isochlortetracycline hydrochloride has several scientific applications:
Isochlortetracycline hydrochloride originates from the complex secondary metabolism of soil-dwelling Streptomyces species, particularly strains historically associated with tetracycline production. Genomic analyses reveal that the biosynthetic gene clusters (BGCs) for chlorinated tetracyclines are evolutionarily conserved yet exhibit species-specific variations. For example, Streptomyces aureofaciens harbors a dedicated tetracycline BGC spanning >20 kb, which includes genes for polyketide backbone assembly, halogenation, amination, and methylation [1] [9]. Antarctic Streptomyces strains (e.g., strain 21So2-11) contain analogous but genetically distinct BGCs, indicating ecological diversification under extreme conditions. These BGCs encode adaptations such as cold-optimized enzymes and regulatory elements that modulate chlorinated metabolite production [8].
Comparative genomics of 47 polar Streptomyces strains identifies >1,400 BGCs, with tetracycline-type BGCs present in 28% of isolates. These clusters share a core set of 15 genes responsible for tetracycline scaffold formation but vary in accessory genes (e.g., halogenases, transporters), suggesting niche-driven evolution of chlorinated derivatives like isochlortetracycline [8]. Horizontal gene transfer events between Streptomyces species further contribute to BGC diversification, enabling the spread of chlorination capabilities across taxonomically distinct strains [4].
Table 1: Distribution of Tetracycline BGCs in Streptomyces Genomes
Streptomyces Source | % Strains with Tetracycline BGCs | Halogenase Variants | Unique Adaptations |
---|---|---|---|
Terrestrial (e.g., S. aureofaciens) | 32% | ChlA, StaI | Heat-stable enzymes |
Antarctic (e.g., strain 21So2-11) | 28% | PsyrH-like | Cold-adapted regulators |
Marine sediments | 18% | Non-heme Fe²⁺/α-KG | Salt tolerance genes |
The tetracycline backbone is constructed by a type II polyketide synthase (PKS) system employing discrete, iteratively acting enzymes rather than large multi-modular complexes. Key components include:
Critical to isochlortetracycline formation is the malonamyl starter unit, activated by the amidotransferase OxyD. This enzyme incorporates an N-atom into the starter moiety, differentiating the pathway from typical acetate-primed polyketide biosynthesis [1]. Mutations in KSβ domains (e.g., S. aureofaciens mutants) disrupt methyl group transfer at C-6, yielding 6-demethyl precursors that favor chlorination at C-7 instead of C-6 – a key step toward isochlortetracycline derivatives [1] [9].
Chlorination at C-7 is catalyzed by flavin-dependent halogenases (FDHs), which enable electrophilic substitution via enzyme-bound hypochlorite (HOCl) generation. The chlA-encoded halogenase in Streptomyces operates through a conserved mechanism:
FDHs exhibit strict regioselectivity due to substrate positioning within the active site. Structural studies reveal a 10-Å tunnel that directs HOCl from its generation site to the substrate-binding pocket, preventing diffusion and non-specific chlorination [6]. Isochlortetracycline formation is favored under alkaline conditions (pH >8), where the C-11/C-12 β-diketone system tautomerizes, activating C-7 for electrophilic attack [7].
Table 2: Characteristics of Streptomyces Halogenases in Tetracycline Biosynthesis
Enzyme | Gene | Cofactors | Optimal pH | Specificity |
---|---|---|---|---|
ChlA | chlA | FADH₂, O₂, Cl⁻ | 7.5–8.5 | C-7 of tetracycline |
StaI | staI | FADH₂, O₂, Br⁻/Cl⁻ | 6.8–7.2 | Tryptophan 6-position |
PsyrH | psyH | FADH₂, O₂, Cl⁻ | 8.0–9.0 | Pyrrolnitrin C-3 |
CRISPR-Cas9 engineering enables precise BGC refactoring in Streptomyces hosts to enhance isochlortetracycline titers. Key strategies include:
Hybrid assembly approaches combining long-read PacBio and short-read Illumina sequencing facilitate high-fidelity genome editing. This corrects errors in repetitive PKS regions that plague conventional assemblies, enabling precise CRISPR targeting [4]. Engineered S. venezuelae strains with refactored BGCs produce isochlortetracycline at 450 mg/L – a 12-fold increase over wild-type producers [4].
Table 3: CRISPR-Cas9 Engineering Outcomes in Streptomyces Hosts
Engineering Target | Modification | Titer Increase | Byproduct Reduction |
---|---|---|---|
Halogenase (chlA) | ermEp promoter swap | 3.8× | Chlortetracycline: 41% |
Starter Module (oxyD) | Ribosome binding site optimization | 2.2× | Tetracycline: 63% |
Competing Pathways | ctc/otc knockout | 5.1× | Oxytetracycline: 72% |
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